molecular formula C10H7ClN2O B2958697 4-Chloro-2-phenylpyrazole-3-carbaldehyde CAS No. 1781448-51-8

4-Chloro-2-phenylpyrazole-3-carbaldehyde

Cat. No. B2958697
CAS RN: 1781448-51-8
M. Wt: 206.63
InChI Key: ZJXNCMFDKZCWLP-UHFFFAOYSA-N
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Description

“4-Chloro-2-phenylpyrazole-3-carbaldehyde” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms . The compound is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole .


Synthesis Analysis

Pyrazole derivatives, including “4-Chloro-2-phenylpyrazole-3-carbaldehyde”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-phenylpyrazole-3-carbaldehyde” is characterized by a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms of the pyrazole . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives, including “4-Chloro-2-phenylpyrazole-3-carbaldehyde”, can undergo various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can also participate in various chemical reactions, including [3+2] cycloaddition reactions .

Mechanism of Action

While the specific mechanism of action for “4-Chloro-2-phenylpyrazole-3-carbaldehyde” is not mentioned in the search results, it’s worth noting that phenylpyrazole insecticides, which are chemically related, function by blocking glutamate-activated chloride channels in insects .

Future Directions

Pyrazole-containing compounds, including “4-Chloro-2-phenylpyrazole-3-carbaldehyde”, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-chloro-2-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNCMFDKZCWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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